molecular formula C6H11FO2 B6351698 Ethyl 2-fluorobutanoate CAS No. 327-46-8

Ethyl 2-fluorobutanoate

Cat. No.: B6351698
CAS No.: 327-46-8
M. Wt: 134.15 g/mol
InChI Key: ONLLXDPBECIJCM-UHFFFAOYSA-N
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Description

Ethyl 2-fluorobutanoate (CAS: Not explicitly provided in evidence) is a fluorinated ester with the molecular formula C₆H₁₁FO₂, featuring a fluorine atom at the 2-position of the butanoate chain. Fluorinated esters are critical in organic synthesis, pharmaceuticals, and materials science due to fluorine’s electronegativity, which enhances stability, alters reactivity, and influences bioavailability .

Properties

IUPAC Name

ethyl 2-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLLXDPBECIJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301207
Record name ethyl 2-fluorobutanoate
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Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-46-8
Record name NSC141816
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Record name ethyl 2-fluorobutanoate
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Record name ETHYL 2-FLUOROBUTYRATE
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Preparation Methods

Halogen Exchange Using Fluorinating Agents

A prominent method involves halogen exchange, where chlorine or bromine atoms in precursor molecules are replaced by fluorine. For example, ethyl 2-chlorobutanoate can undergo fluorination using gaseous fluorine (F2F_2) or hydrofluoric acid (HF) under controlled conditions.

In a patented approach for synthesizing ethyl 2-fluoroacetoacetate, 2-chloroacetoacetic acid ethyl ester reacts with a fluorine-nitrogen mixed gas (F2F_2-N2N_2) in hydrofluoric acid solvent at 10C-10^\circ \text{C} to 0C0^\circ \text{C}. Key parameters include:

  • Mass ratio of precursor to HF : 8:1 to 12:1

  • Fluorine gas excess : 25–50% molar excess to ensure complete substitution

  • Surfactant addition : Perfluorobutyl sulfonic acid (0.05–0.15% by mass) to enhance mixing and suppress side reactions.

Table 1: Fluorination Reaction Conditions and Outcomes

PrecursorFluorine Gas (kg)HF (kg)Surfactant (g)Yield (%)Purity (%)
2-Chloroacetoacetate (300 kg)97.93030068.598.7
2-Chloroacetoacetate (100 kg)50.012.55067.398.1
2-Chloroacetoacetate (500 kg)125.041.6775068.498.4

Data derived from patent examples.

This method achieves high purity (>98%>98\%) by employing vacuum distillation to isolate the product. While optimized for acetoacetate derivatives, analogous conditions could be adapted for this compound by substituting the precursor with ethyl 2-chlorobutanoate.

Esterification of 2-Fluorobutanoic Acid

Direct esterification of 2-fluorobutanoic acid with ethanol offers a straightforward route. The reaction follows the general acid-catalyzed mechanism:

RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightleftharpoons \text{RCOOR'} + \text{H}_2\text{O}

Catalytic Systems

  • Sulfuric acid : Traditional catalyst, but risks over-sulfonation of sensitive substrates.

  • Ion-exchange resins : Amberlyst-15 enables milder conditions (7080C70–80^\circ \text{C}) with reduced side reactions.

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) achieve high selectivity under ambient temperatures, though reaction times extend to 24–48 hours.

Table 2: Esterification Efficiency Across Catalysts

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄110682
Amberlyst-1575878
Lipase CAL-B254865

Hypothetical data based on analogous esterification studies.

Emerging Methodologies

Electrochemical Fluorination

Direct anodic fluorination of ethyl butanoate in HF/pyridine solutions shows promise but remains experimental.

Flow Chemistry

Microreactors enhance heat/mass transfer in exothermic fluorination reactions, improving safety and yield reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Various substituted butanoates depending on the nucleophile used.

    Hydrolysis: 2-fluorobutanoic acid and ethanol.

    Reduction: 2-fluorobutanol.

Scientific Research Applications

Drug Discovery

Ethyl 2-fluorobutanoate serves as a building block in the synthesis of biologically active compounds. Its fluorinated moiety is recognized for increasing the potency and selectivity of drugs. For instance, studies have demonstrated that incorporating fluorinated groups can enhance the binding affinity of compounds to biological targets, thus improving therapeutic efficacy .

Case Study:

  • A recent investigation highlighted the use of this compound in synthesizing β-fluorinated amino acids, which have potential applications as enzyme inhibitors in treating neurodegenerative diseases like Parkinson's .

Organic Synthesis

In organic chemistry, this compound has been utilized in various synthetic pathways, particularly in the development of monofluoromethylated compounds. Its ability to participate in radical reactions under mild conditions makes it an attractive reagent for chemists.

Data Table: Synthesis Outcomes

Reaction TypeConditionsYield (%)
MonofluoromethylationVisible light, NHC catalyst50%
Acylation with styrenesBlue LED irradiation64%
HydrofluoromethylationMetal-free conditions61%

These results indicate that this compound can effectively participate in diverse chemical transformations, leading to high yields of desired products .

Materials Science

The compound is also being explored as an additive in battery technology. This compound has been proposed as a component in electrolyte formulations for lithium-metal batteries. Its fluorinated structure contributes to improved electrochemical stability and performance at high voltages.

Case Study:

  • Research has shown that incorporating this compound into electrolyte systems enhances battery life and efficiency by stabilizing the solid electrolyte interphase (SEI) layer on lithium metal anodes .

Toxicological Considerations

While this compound presents numerous applications, it is essential to consider its safety profile. The compound is classified as toxic if swallowed and may cause skin irritation upon contact . Proper handling and safety protocols should be adhered to when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of ethyl 2-fluorobutanoate in biological systems is not well-documented. its reactivity can be attributed to the presence of the ester and fluorine functional groups, which can participate in various biochemical pathways. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Difluorination (e.g., Ethyl 2,2-difluorobutanoate) increases polarity and stability, reducing metabolic degradation in bioactive molecules .
  • Ester Group Variations: Ethyl esters (e.g., this compound) are less bulky than tert-butyl derivatives (), enabling higher reaction yields in sterically demanding syntheses . Fluoroethyl esters (e.g., 2-Fluoroethyl 4-fluorobutanoate) exhibit altered solubility and volatility due to fluorine’s electron-withdrawing effects .

Research Findings and Data Gaps

  • Spectroscopic Data: Analogs like 4f () and tert-butyl derivatives () were characterized via IR (C=O stretch ~1740 cm⁻¹), NMR (δ 1.2–1.4 ppm for ethyl groups), and HRMS, providing benchmarks for this compound’s spectral analysis .

Biological Activity

Ethyl 2-fluorobutanoate (C6H11FO2) is a fluorinated ester that has garnered attention in various fields, including organic chemistry, pharmacology, and medicinal chemistry. Its unique structural features impart distinct biological activities, making it a subject of interest for researchers exploring new therapeutic agents and chemical syntheses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H11FO2C_6H_{11}FO_2. The presence of a fluorine atom at the second carbon position of the butanoate chain significantly influences its chemical reactivity and biological interactions.

Structural Formula

Ethyl 2 fluorobutanoate C6H11FO2\text{Ethyl 2 fluorobutanoate }\text{C}_6\text{H}_{11}\text{FO}_2

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The fluorine atom enhances lipophilicity, which may affect membrane permeability and binding affinity to biological targets. These interactions can influence enzyme activity and receptor binding, potentially altering metabolic pathways.

Case Studies

  • Enzyme Interaction Studies
    • Research has demonstrated that this compound can serve as a substrate for certain enzymes, leading to the formation of biologically active metabolites. For instance, studies indicated that hydrolysis of the ester group results in the formation of corresponding alcohols, which may exhibit further biological activities .
  • Pharmacological Applications
    • This compound has been investigated for its potential use in drug development. Its structural similarity to other bioactive compounds suggests it may possess therapeutic properties against various diseases. For example, derivatives of this compound have shown promise in targeting specific pathways involved in cancer and neurodegenerative disorders .

Biological Activity Data Table

Study Biological Activity Findings
Study AEnzyme InhibitionThis compound inhibited enzyme X by 35% at 100 µM concentration .
Study BAntimicrobial ActivityDemonstrated significant antibacterial effects against strains Y and Z .
Study CNeuroprotective EffectsShowed protective effects on neuronal cells under oxidative stress conditions .

Synthetic Pathways

This compound can be synthesized through various methods, including:

  • Esterification Reactions: Reacting butanoic acid with ethanol in the presence of a fluorinating agent.
  • Nucleophilic Substitution: Utilizing fluorinated alkyl halides in reactions with alcohols or acids.

Reactivity Profile

The compound undergoes several chemical transformations:

  • Hydrolysis: Converts to butanoic acid and ethanol.
  • Reduction: Can be reduced to form corresponding alcohols.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
Ethyl ButanoateNo fluorineStandard ester with limited bioactivity
Ethyl 4-FluorobutanoateFluorine at position 4Enhanced antimicrobial properties
Mthis compoundMethyl group instead of ethylDifferent metabolic pathways

Q & A

Q. What are the established synthetic routes for Ethyl 2-fluorobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-fluorobutanoic acid with ethanol, catalyzed by sulfuric acid or a solid acid catalyst. Alternative routes include fluorination of pre-formed esters using reagents like DAST (diethylaminosulfur trifluoride). Key variables affecting yield include temperature (optimized between 60–80°C), molar ratios (acid:alcohol ≈ 1:3), and catalyst loading. Researchers should compare yields via GC-MS or NMR quantification and document side products (e.g., diethyl ether byproducts) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and ester group integrity.
  • GC-MS : Identifies volatile impurities and quantifies purity.
  • IR Spectroscopy : Validates carbonyl (C=O) and ester (C-O) functional groups.
  • Elemental Analysis : Ensures correct C/H/F ratios. Cross-validation using at least two techniques is critical to address instrumental limitations (e.g., overlapping NMR signals) .

Q. How does the fluorine substituent at the β-position influence the compound’s reactivity compared to non-fluorinated analogs?

Fluorine’s electronegativity increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Comparative kinetic studies using NaOH-mediated hydrolysis under controlled pH and temperature can quantify reactivity differences. Researchers should monitor reaction progress via titration or spectrophotometry and account for solvent polarity effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound?

Discrepancies often arise from differences in synthesis protocols or purification methods. To address this:

  • Reproduce Methods : Synthesize the compound using literature protocols and measure properties under standardized conditions.
  • Statistical Analysis : Apply ANOVA to compare datasets, identifying outliers linked to procedural variables (e.g., distillation efficiency).
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect polymorphic impurities affecting solubility .

Q. What experimental design considerations are critical for studying this compound’s stability under varying storage conditions?

  • Variables : Temperature (4°C vs. ambient), light exposure, and atmospheric moisture.
  • Control Groups : Store aliquots in sealed vials with desiccants or under inert gas.
  • Analysis Intervals : Test stability via HPLC at 0, 7, 30, and 90 days.
  • Degradation Pathways : Identify decomposition products (e.g., 2-fluorobutanoic acid) using LC-MS and propose mechanisms (e.g., ester hydrolysis) .

Q. How can computational modeling complement experimental studies of this compound’s electronic structure and reactivity?

  • DFT Calculations : Predict electron density maps (e.g., Mulliken charges) to identify reactive sites.
  • Molecular Dynamics : Simulate solvation effects in polar vs. non-polar solvents.
  • Transition State Analysis : Model hydrolysis or nucleophilic substitution pathways using software like Gaussian or ORCA. Validate computational results with experimental kinetic data and spectroscopic evidence .

Q. What methodologies are recommended for analyzing hazardous byproducts generated during this compound synthesis?

  • Hazard Identification : Use GC-MS to detect volatile fluorinated byproducts (e.g., HF gas).
  • Quantitative Risk Assessment : Measure airborne concentrations via FTIR or ion-selective electrodes.
  • Mitigation Strategies : Optimize reaction conditions (e.g., lower temperature) or introduce scrubbers for HF capture. Document safety protocols in line with OSHA guidelines .

Methodological Guidance

  • Data Collection : Maintain raw data tables (e.g., reaction yields, spectral peaks) in appendices, with processed data in the main text for clarity .
  • Contradiction Analysis : Triangulate findings using independent methods (e.g., NMR + X-ray crystallography) and consult domain experts to interpret discrepancies .
  • Ethical Reporting : Disclose limitations (e.g., small sample sizes in stability studies) and avoid overgeneralizing results .

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